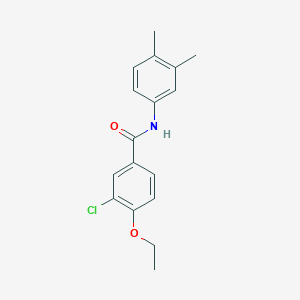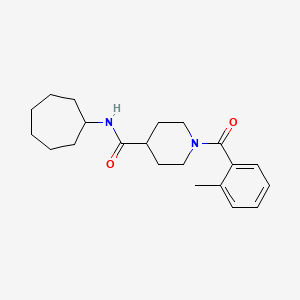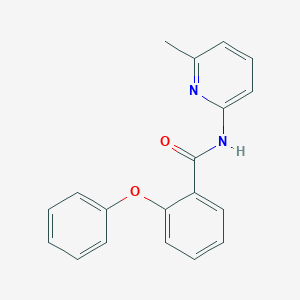
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile, also known as AI-77, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile works by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile can induce cell death and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of cell death, and reduction of tumor size. 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential therapeutic applications in cancer treatment. However, there are also limitations to its use, including its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile for therapeutic use.
Zukünftige Richtungen
For the study of 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile include further investigation of its anti-tumor properties, potential use in combination therapy, and optimization of its dosage and administration for therapeutic use.
Synthesemethoden
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of indole, 4-chlorobenzaldehyde, and malononitrile. The reaction is catalyzed by a base such as potassium carbonate, and the final product is obtained through a purification process.
Wissenschaftliche Forschungsanwendungen
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor properties in various cancer cell lines, including breast, lung, and colon cancer. 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has also been studied for its potential use in combination therapy with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c1-2-11-23-14-17(19-5-3-4-6-20(19)23)12-16(13-22)15-7-9-18(21)10-8-15/h2-10,12,14H,1,11H2/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXHPXKZQJCAP-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)

![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)


![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)


![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)